molecular formula C17H17FN8 B2929639 N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-fluorophenyl)-9H-purine-2,6-diamine CAS No. 1251686-46-0

N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-fluorophenyl)-9H-purine-2,6-diamine

Cat. No. B2929639
CAS RN: 1251686-46-0
M. Wt: 352.377
InChI Key: LVAQHXVHVLXBRV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as catalyst gave 4-(1H-imidazol-1-yl) benzaldehyde .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Organic Electronics

A novel fluorophore, incorporating elements of phenanthroimidazole and fluorene, has shown potential in organic light-emitting diodes (OLEDs). This compound demonstrates efficient violet-blue emission, excellent thermal stability, and high triplet energy, making it suitable for use in non-doped OLEDs and phosphorescent OLEDs (PhOLEDs). Its balanced carrier mobility and low efficiency roll-off at high brightness levels are particularly noted for green and orange-red PhOLEDs, highlighting its versatility and performance in organic electronics (Liu et al., 2016).

Medicinal Chemistry

In medicinal chemistry, the imidazole ring, a key component of N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-fluorophenyl)-9H-purine-2,6-diamine, plays a crucial role. Imidazole and its derivatives are part of several important natural products, such as purine, histamine, histidine, and nucleic acids. These compounds are known for their versatile biological activities, including serving as pharmacophores in drug design due to their polar and ionizable characteristics, which help optimize solubility and bioavailability of lead molecules. Imidazole derivatives are significant in synthesizing novel chemotherapeutic agents, showcasing broad therapeutic properties (Sahoo et al., 2012).

Material Science

In material science, the synthesis of novel fluorinated polyamides bearing tetraphenyl imidazole moieties has been reported. These polyamides, synthesized from a new asymmetric aromatic diamine, exhibit low moisture uptake, good thermal stability, and excellent flame retardancy. They are amorphous, soluble in various organic solvents, and capable of forming low-colored and flexible thin films. Their UV–vis absorption and high optical transparency make them suitable for a range of applications, from coatings to advanced materials engineering (Chen et al., 2021).

Mechanism of Action

The mechanism of action of imidazole-based compounds can vary widely depending on the specific compound. Some compounds show marked activities in phosphodiesterase (PDE) inhibition and anti-bacterial and anti-fungal bioassays .

Future Directions

The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole-based compounds will continue to be an area of interest in drug development.

properties

IUPAC Name

6-N-(4-fluorophenyl)-2-N-(3-imidazol-1-ylpropyl)-7H-purine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN8/c18-12-2-4-13(5-3-12)23-16-14-15(22-10-21-14)24-17(25-16)20-6-1-8-26-9-7-19-11-26/h2-5,7,9-11H,1,6,8H2,(H3,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAQHXVHVLXBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC3=C2NC=N3)NCCCN4C=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-fluorophenyl)-9H-purine-2,6-diamine

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